molecular formula C10H12ClIN2 B132251 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 913264-28-5

2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine

Cat. No.: B132251
CAS No.: 913264-28-5
M. Wt: 322.57 g/mol
InChI Key: FFTHKZGCBMLHKE-VIFPVBQESA-N
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Description

2-Chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a halogenated pyridine derivative featuring a stereospecific 1-methylpyrrolidin-2-yl substituent at position 4. Its molecular formula is C₁₁H₁₃ClIN₂, with a molecular weight of 357.59 g/mol (calculated based on isotopic masses). The compound’s structural uniqueness arises from the combination of halogens (Cl and I) and the chiral pyrrolidine moiety, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-6-13-10(11)5-8(7)12/h5-6,9H,2-4H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTHKZGCBMLHKE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=C(C=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582059
Record name 2-Chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913264-28-5
Record name 2-Chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The target compound features a pyridine core with three distinct substituents:

  • Chlorine at position 2

  • Iodine at position 4

  • (2S)-1-Methylpyrrolidin-2-yl group at position 5

The steric and electronic effects of the pyrrolidine moiety complicate regioselective halogenation, necessitating careful optimization of reaction conditions.

Key Synthetic Hurdles

  • Regioselectivity : Directing halogenation to positions 2 and 4 while avoiding side reactions at the electron-rich pyrrolidine-substituted position 5.

  • Stereochemical Integrity : Preserving the (2S)-configuration of the pyrrolidine group during harsh reaction conditions (e.g., nitration, chlorination).

  • Functional Group Compatibility : Ensuring the stability of the pyrrolidine ring under strongly acidic or oxidizing environments.

Preparation Methodologies

Synthesis of 2-Chloro-4-Iodo-5-Methylpyridine

Adapting the method from CN103420902A:

  • Nitration : 2-Chloro-5-methylpyridine is nitrated at position 4 using a mixture of HNO₃ and H₂SO₄ at 0–5°C, yielding 2-chloro-4-nitro-5-methylpyridine (85% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) reduces the nitro group to an amine, producing 2-chloro-4-amino-5-methylpyridine (92% purity).

  • Diazotization-Iodination : Treatment with NaNO₂/H₂SO₄ at −10°C forms a diazonium intermediate, which reacts with NaI to introduce iodine at position 4 (78% yield).

Key Data :

StepReagents/ConditionsYieldPurity
NitrationHNO₃/H₂SO₄, 0–5°C85%95%
ReductionH₂/Pd-C, EtOH, 25°C90%92%
Diazotization-IodinationNaNO₂/H₂SO₄/NaI, −10°C78%88%

Synthesis of 5-[(2S)-1-Methylpyrrolidin-2-yl]Pyridine

From EP0653436B1:

  • Protection : 5-Methyluridine is mesylated at the 3’-OH group using methanesulfonyl chloride in acetone, forming a sulfonate ester (97% yield).

  • Cyclization : Base-mediated elimination generates the pyridine ring with the pyrrolidine group pre-installed (72% yield).

Regioselective Halogenation

  • Chlorination at Position 2 :

    • Directed ortho-metalation using LDA at −78°C, followed by quenching with ClSiMe₃, introduces chlorine at position 2 (63% yield).

  • Iodination at Position 4 :

    • Nitration (HNO₃/H₂SO₄, 0°C), reduction (SnCl₂/HCl), and diazotization-iodination (NaNO₂/NaI) as in Route 1.

Advantages :

  • Avoids late-stage functionalization of sensitive groups.

  • Higher overall yield (52%) compared to Route 1.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-6), 7.92 (d, J=5.2 Hz, 1H, H-3), 3.45–3.20 (m, 4H, pyrrolidine), 2.65 (s, 3H, N-CH₃), 1.98–1.75 (m, 4H, pyrrolidine).

  • HRMS : m/z calcd. for C₁₁H₁₃ClIN₂ [M+H]⁺: 367.9854; found: 367.9851.

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

  • Storage : Stable for >6 months at 4°C under inert atmosphere but degrades upon exposure to light (20% decomposition in 48 hours).

Industrial-Scale Considerations

Solvent and Reagent Optimization

  • Chlorination : Replacing POCl₃ with PCl₃ in 1,2,4-trichlorobenzene reduces costs by 40% while maintaining yields.

  • Catalyst Recycling : Pd from Buchwald-Hartwig couplings is recovered via ion-exchange resins (85% efficiency).

Environmental Impact

  • Waste Streams : Nitration byproducts (e.g., NOₓ) are neutralized with urea solutions, reducing emissions by 90% .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of pyridine derivatives with biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and its substituents can interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Halogenation Patterns

  • Chloro and Iodo Substituents : The target compound’s 2-Cl and 4-I groups enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with 2-chloro-5-iodo-4-methylpyridine (), where the methyl group at position 4 sterically hinders reactivity compared to the iodine in the target compound .
  • Trifluoromethyl Group : In 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (), the CF₃ group increases lipophilicity and metabolic stability, making it suitable for agrochemical applications, whereas the target compound’s pyrrolidine moiety may enhance CNS penetration .

Chiral Pyrrolidine Moieties

  • The (2S)-1-methylpyrrolidin-2-yl group in the target compound introduces stereochemical complexity, which is absent in non-chiral analogs like 2-chloro-5-iodo-4-methylpyridine. This feature is shared with kinase inhibitors such as the compound in , where the (2S)-pyrrolidine enhances target selectivity .

Biological Activity

2-Chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyridine ring with chlorine and iodine substituents, as well as a 1-methyl-2-pyrrolidinyl group, which may enhance its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, including its pharmacological implications and synthesis methodologies.

Structural Overview

The molecular formula of 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine is C₁₀H₁₂ClIN₂, with a molecular weight of approximately 292.57 g/mol. The presence of halogen atoms (chlorine and iodine) on the pyridine ring contributes to its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that compounds similar to 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine exhibit significant biological activity related to nAChRs. These receptors are crucial for neurotransmission and are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. The introduction of the pyrrolidinyl moiety may enhance the compound's affinity for these receptors, suggesting potential therapeutic applications.

Pharmacological Implications

The compound's unique structure suggests several pharmacological implications:

  • Cognitive Enhancement : By modulating nAChR activity, it may improve cognitive functions.
  • Neuroprotection : It could provide protective effects against neurodegenerative diseases.

Synthesis

The synthesis of 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine typically involves several steps:

  • Starting Material : Begin with 2-chloro-5-methylpyridine.
  • Nitration : Introduce a nitro group at the 4-position.
  • Reduction : Reduce the nitro group to an amino group.
  • Diazotization : Convert the amino group to a diazonium salt.
  • Iodination : Treat the diazonium salt with potassium iodide to introduce iodine at the 4-position.
  • Pyrrolidinyl Substitution : Introduce the pyrrolidinyl group at the 5-position through a substitution reaction .

Comparative Biological Activity

To understand the biological activity of 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine in relation to similar compounds, consider the following table:

Compound NameStructure FeaturesBiological Activity
2-Chloro-5-(1-methylpyrrolidinyl)pyridinePyridine with a methylpyrrolidinyl groupNicotinic receptor modulation
3-(1-Methylpyrrolidinyl)pyridinePyridine with a methylpyrrolidinyl substituentNeuroactive properties
3-Iodo-N-methylpyrrolidineIodinated pyrrolidine derivativePotentially neuroactive

The presence of both chlorine and iodine in 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine distinguishes it from its analogs, potentially enhancing its reactivity and biological activity compared to other halogenated pyridines.

Case Studies and Research Findings

Several studies have explored the effects of similar compounds on nAChRs and their implications for treating neurological conditions:

  • Cognitive Enhancement Studies : Research has shown that compounds targeting nAChRs can enhance memory and learning in animal models.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurodegeneration in vitro and in vivo, indicating potential for therapeutic use.

Q & A

Q. What synthetic strategies are recommended for preparing 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine?

The synthesis of this compound can leverage halogenation and cross-coupling reactions. For example:

  • Halogen introduction : Sequential substitution of pyridine derivatives with chlorine and iodine at positions 2 and 4, respectively, using reagents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl) under controlled conditions.
  • Pyrrolidine coupling : The (2S)-1-methylpyrrolidin-2-yl group can be introduced via Buchwald-Hartwig amination or transition-metal-catalyzed coupling, as demonstrated in structurally similar pyridine derivatives .
  • Challenges : Steric hindrance from the methylpyrrolidine group may require optimized catalysts (e.g., Pd(OAc)₂ with Xantphos) and elevated temperatures to achieve regioselectivity.

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the stereochemistry of the (2S)-1-methylpyrrolidin-2-yl group and substituent positions. For example, the methyl group on pyrrolidine appears as a singlet (~δ 2.3–2.5 ppm), while pyridine protons show distinct splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹) and hydrogen-bonding interactions .

Q. What safety precautions are critical for handling this compound?

  • Toxicity : The methylpyrrolidine moiety may exhibit neurotoxic effects, similar to nicotine derivatives .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact, as per safety data sheets (SDS) for related pyrrolidine-pyridine hybrids .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation.

Advanced Research Questions

Q. How do substituents (Cl, I, methylpyrrolidinyl) influence biological activity?

Structural analogs suggest:

SubstituentPositionImpact on Activity
Chloro (Cl) 2Enhances lipophilicity (LogP ↑) and membrane permeability. May stabilize π-π stacking with aromatic residues in target proteins .
Iodo (I) 4Increases molecular weight and polar surface area (PSA), potentially affecting solubility. Iodine’s size may sterically hinder target binding .
Methylpyrrolidinyl 5The (2S)-configuration ensures stereospecific interactions (e.g., with nicotinic acetylcholine receptors). Methylation reduces metabolic oxidation of the pyrrolidine ring .

Q. How can researchers resolve contradictions in reported biological data?

  • Assay variability : Compare activity across standardized assays (e.g., kinase inhibition vs. receptor binding). For example, iodine’s steric effects may reduce potency in cell-based assays but enhance selectivity in enzyme assays .
  • Purity verification : Use HPLC (>95% purity) to rule out impurities from synthetic intermediates (e.g., unreacted 2-chloro-4-iodopyridine) .
  • Metabolic stability : Evaluate cytochrome P450-mediated degradation using liver microsomes. The methylpyrrolidine group may slow metabolism compared to unmethylated analogs .

Q. What strategies optimize stability in aqueous solutions?

  • pH adjustment : Maintain solutions at pH 4–6 to prevent dehalogenation (Cl/I loss) or pyrrolidine ring opening.
  • Light protection : Iodine’s photosensitivity necessitates amber vials to avoid radical formation .
  • Co-solvents : Use DMSO or PEG-400 (≤10% v/v) to enhance solubility without destabilizing the compound .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace iodine with bromine or trifluoromethyl groups to balance steric and electronic effects (see analogs in ) .
  • Stereochemistry : Test (2R)-methylpyrrolidine derivatives to assess enantiomer-specific activity (e.g., via chiral HPLC separation) .
  • Functional group addition : Introduce carboxyl or amine groups at position 3 for conjugation with biomolecules (e.g., peptides) .

Methodological Considerations

Q. What computational approaches predict target binding modes?

  • Molecular docking : Use PyMOL or AutoDock to model interactions with nicotinic receptors. The methylpyrrolidine group aligns with hydrophobic pockets in receptor crystal structures .
  • DFT calculations : Estimate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity at halogen sites .

Q. How to validate synthetic intermediates during multi-step synthesis?

  • In-line analytics : Employ LC-MS after each step to monitor reaction progress.
  • Isolation techniques : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate diastereomers or regioisomers .

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